molecular formula C29H34N4 B12208579 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12208579
M. Wt: 438.6 g/mol
InChI Key: RDBQASHYNCPOEW-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups such as benzylpiperidine, tert-butyl, and phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H34N4

Molecular Weight

438.6 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H34N4/c1-21-27(24-13-9-6-10-14-24)28-30-25(29(2,3)4)20-26(33(28)31-21)32-17-15-23(16-18-32)19-22-11-7-5-8-12-22/h5-14,20,23H,15-19H2,1-4H3

InChI Key

RDBQASHYNCPOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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